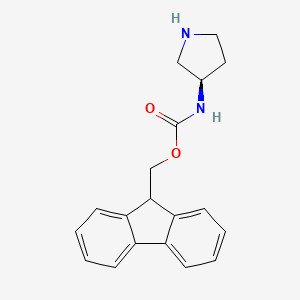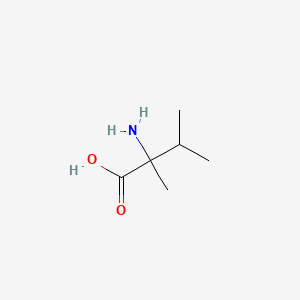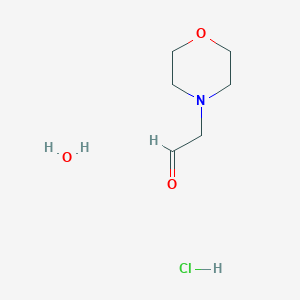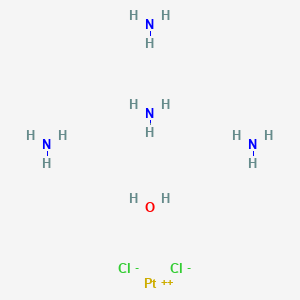
Azane;platinum(2+);dichloride;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by a platinum(II) ion coordinated to four ammonia (NH₃) ligands and two chloride (Cl) ligands, with one molecule of water of hydration.
Synthetic Routes and Reaction Conditions:
In-Lab Synthesis: The compound can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction is typically carried out at room temperature and involves the gradual addition of ammonia to a solution of platinum(II) chloride until the product precipitates out as a white crystalline solid.
Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized conditions to ensure high purity and yield. The process involves large-scale reactors and precise control of temperature, pH, and ammonia concentration to achieve consistent product quality.
Types of Reactions:
Oxidation: Azane;platinum(2+);dichloride;hydrate can undergo oxidation reactions to form higher oxidation state platinum compounds.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or halogens.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Various ligands such as phosphines, thioethers, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Platinum metal or lower oxidation state complexes.
Substitution: Platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Azane;platinum(2+);dichloride;hydrate is widely used in scientific research due to its unique properties and reactivity:
Chemistry: It serves as a precursor for the synthesis of other platinum-based compounds, including cisplatin, a well-known chemotherapy drug.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: As a precursor to cisplatin, it is indirectly involved in cancer treatment.
Industry: It is employed in the production of platinum-based catalysts and materials for various industrial applications.
Wirkmechanismus
The mechanism by which Azane;platinum(2+);dichloride;hydrate exerts its effects depends on its specific application:
In Chemistry: The compound acts as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products.
In Biology and Medicine: As a precursor to cisplatin, it forms cross-links with DNA, inhibiting cancer cell growth and division.
Molecular Targets and Pathways Involved:
DNA: In the case of cisplatin, the compound targets DNA, forming adducts that disrupt DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Cisplatin (cis-diamminedichloroplatinum(II))
Carboplatin
Oxaliplatin
Eigenschaften
IUPAC Name |
azane;platinum(2+);dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620570 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13933-33-0 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
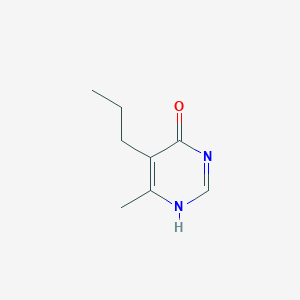
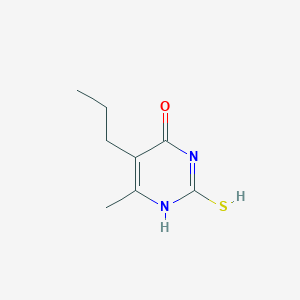
![2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7804312.png)
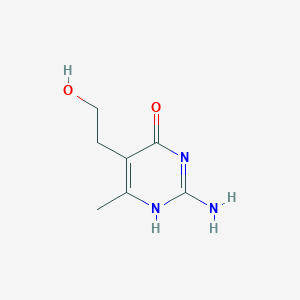
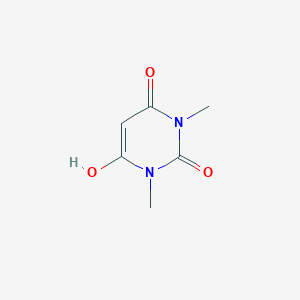
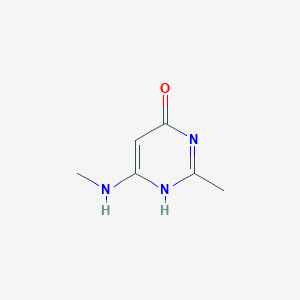
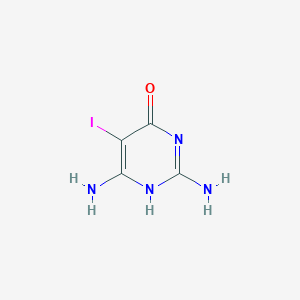
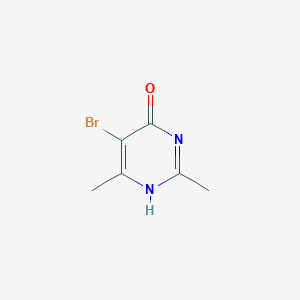
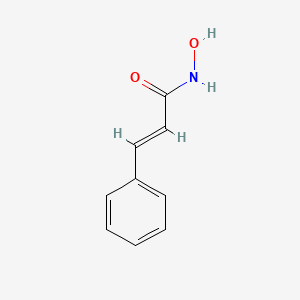
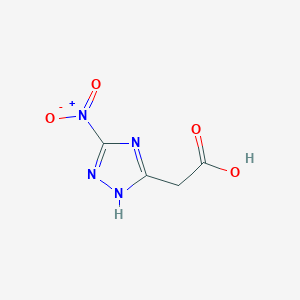
![4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)
